molecular formula C10H21IN4S B1518715 5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide CAS No. 1171624-87-5

5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide

Cat. No.: B1518715
CAS No.: 1171624-87-5
M. Wt: 356.27 g/mol
InChI Key: YXLZAYXNWXPSMD-UHFFFAOYSA-N
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Description

The compound "5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" is a complex organic molecule often encountered in advanced chemical research. It features a unique triazole ring, a structure known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" typically involves multiple steps:

  • Formation of the Triazole Ring: : This step usually employs a cyclization reaction involving hydrazine and a suitable diketone precursor, under controlled conditions.

  • Introduction of the Methylsulfanyl and Ethyl Groups: : Using reagents like methylthiol and ethylbromide, the respective groups are added to the triazole ring through nucleophilic substitution reactions.

  • Attachment of the Pentan-1-Amine Chain: : This step involves the formation of a carbon-nitrogen bond, generally through a reaction with a suitable amine precursor and a halogenated pentane derivative.

  • Hydroiodide Salt Formation: : The final step includes the addition of hydroiodic acid to form the hydroiodide salt, enhancing the compound's solubility and stability.

Industrial Production Methods

In an industrial setting, the synthesis follows similar steps but on a larger scale with optimizations for yield and purity:

  • Bulk Reactors: : Large reactors are used for the cyclization and substitution reactions.

  • Continuous Flow Chemistry: : For higher efficiency, continuous flow techniques may be employed, especially in the final hydroiodide formation step.

  • Purification: : Industrial purification involves crystallization, recrystallization, or advanced chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The triazole ring can undergo oxidation, leading to the formation of various oxo-triazole derivatives.

  • Reduction: : Reduction reactions may target the sulfur group, converting it to more reduced sulfur forms.

  • Substitution: : The ethyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenated reagents for nucleophilic substitutions, often under mild to moderate temperature conditions.

Major Products

  • Oxidation: : Leads to oxo-triazole derivatives.

  • Reduction: : Produces reduced sulfur derivatives.

  • Substitution: : Yields a wide variety of triazole derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The triazole ring's stability makes it useful in developing new catalysts for organic reactions.

  • Material Science: : It can be used to create novel materials with unique properties.

Biology and Medicine

  • Drug Development: : Its derivatives are explored for potential pharmacological activities.

  • Bioconjugation: : Useful in linking biological molecules due to its stable triazole ring.

Industry

  • Agriculture: : Used in developing new agrochemicals.

  • Polymer Science: : Incorporated into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects through its interaction with various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, or other biomolecules that interact specifically with the triazole ring or the attached functional groups.

  • Pathways Involved: : The biochemical pathways influenced by these interactions, often leading to altered cellular responses or metabolic changes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-methyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-1-amine hydrochloride: : Similar in structure but with slight variations in chain length and substituent positions.

  • 5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-2-amine nitrate: : Another close analogue with different counterions.

Highlighting Uniqueness

"5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" is unique in its specific combination of functional groups and the triazole ring structure, offering distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S.HI/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2;/h3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZAYXNWXPSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)CCCCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 2
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 3
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 4
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 5
Reactant of Route 5
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 6
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide

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